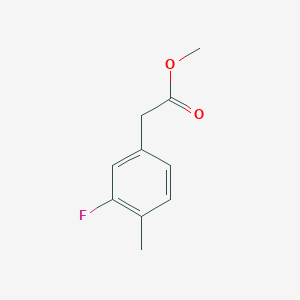
2,4-Hexadienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Hexadienal, also known as 2,4-hexadienoic acid, is a volatile organic compound (VOC) found in a variety of foods, beverages, and other products. It is a key component of many flavorings and fragrances, and is used in a wide range of industrial and laboratory applications.
科学的研究の応用
Toxicology and Carcinogenicity
2,4-Hexadienal (2,4-Hx), an unsaturated aldehyde, has been extensively studied for its toxicological and carcinogenic properties. In studies involving F344 rats and B6C3F1 mice, 2,4-Hx induced forestomach hyperplasia and carcinomas when administered via gavage. These studies highlight the compound's potential as a model substance in understanding the mechanisms of carcinogenesis, particularly in relation to exposure to lipid peroxidation products in the diet and their potential link to human malignancies (Nyska et al., 2001); (Chan et al., 2003).
Atmospheric Chemistry
E,E-2,4-Hexadienal plays a role in atmospheric chemistry. Research on its reactions with atmospheric oxidants (Cl atoms, OH, and NO3 radicals) provides insights into the tropospheric degradation of α,β-unsaturated carbonyl compounds. These studies are crucial for understanding the atmospheric fate of these compounds and their impact on air quality and climate (Colmenar et al., 2014); (Colmenar et al., 2018).
Catalysis and Organic Chemistry
The compound is used in organic chemistry, particularly in the context of catalysis and reaction mechanisms. For example, the photoinduced hydrogenation of 2,4-hexadiene catalyzed by chromium carbonyl complexes illustrates its utility in exploring reaction selectivity and mechanisms in organic synthesis (Platbrood & Wilputte-Steinert, 1974).
Food Chemistry
This compound also finds applications in food chemistry. It reacts with 2-thiobarbituric acid to produce red pigments, potentially occurring during lipid oxidation in foods. This reaction is significant for understanding and monitoring lipid oxidation processes in food science (Kosugi et al., 1988).
Photophysics and Photochemistry
In the field of photophysics and photochemistry, studies on the triplet potential energy surface of s-trans-2,4-hexadiene contribute to our understanding of photoisomerization processes, which are relevant for the development of photoresponsive materials and in understanding light-induced chemical reactions (Saltiel et al., 2001).
Environmental Safety
Research has also focused on the application of hexanal, a derivative of this compound, to improve the safety of fresh-sliced apples, illustrating its potential as a natural preservative in food safety and preservation (Lanciotti et al., 2003).
作用機序
Target of Action
2,4-Hexadienal is a natural constituent of meat, vegetable, and fish oils . It is one of the lipid peroxidation products of polyunsaturated oils which undergoes auto-oxidation especially during storage . Its primary targets are the lipids in these oils.
Mode of Action
It is known to undergo a trans-cis photoisomerization reaction . This reaction is proposed to occur in terms of the p-π conjugation interaction or the p-σ superconjugation interaction .
Biochemical Pathways
It is known to be involved in the lipid peroxidation process . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.
Pharmacokinetics
It is known that this compound is insoluble in water and soluble in alcohol .
Result of Action
The result of this compound’s action is the development of off or tainted flavor in oils, especially during storage . This is due to the lipid peroxidation process, which results in the degradation of lipids and the production of various degradation products, including this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts with strong oxidizing and reducing agents . Additionally, the rate of lipid peroxidation, and thus the production of this compound, can be influenced by factors such as temperature and the presence of oxygen .
Safety and Hazards
2,4-Hexadienal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
特性
| { "Design of the Synthesis Pathway": "The synthesis of 2,4-Hexadienal can be achieved through a multi-step process involving the oxidation of a primary alcohol, followed by a Wittig reaction and dehydration.", "Starting Materials": [ "1-Hexanol", "Phosphorus pentoxide", "Triphenylphosphine", "Benzaldehyde" ], "Reaction": [ "1. Oxidation of 1-Hexanol with phosphorus pentoxide to form hexanal", "2. Wittig reaction of hexanal with triphenylphosphine and benzaldehyde to form 2,4-Hexadienal", "3. Dehydration of 2,4-Hexadienal to remove any remaining water" ] } | |
CAS番号 |
80466-34-8 |
分子式 |
C6H8O |
分子量 |
96.13 g/mol |
IUPAC名 |
hexa-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3 |
InChIキー |
BATOPAZDIZEVQF-UHFFFAOYSA-N |
異性体SMILES |
C/C=C\C=C\C=O |
SMILES |
CC=CC=CC=O |
正規SMILES |
CC=CC=CC=O |
沸点 |
174.0 °C 174 °C; 76 °C @ 30 mm Hg |
密度 |
0.896-0.902 (20°) |
その他のCAS番号 |
73506-81-7 80466-34-8 142-83-6 |
物理的記述 |
Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green |
ピクトグラム |
Flammable; Acute Toxic; Irritant |
溶解性 |
Slightly soluble in water; miscible in oils soluble (in ethanol) |
同義語 |
2,4-hexadienal 2,4-hexadienal, (E,E)-isomer 2,4-hexadienal, (E,Z)-isome |
蒸気圧 |
4.8 mm Hg @ 25 °C /Estimated/ |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



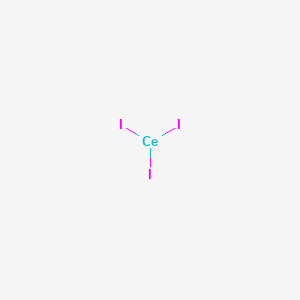

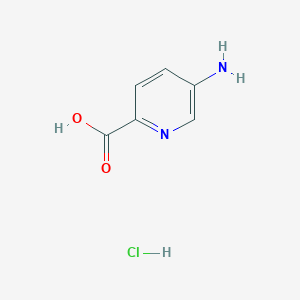
![3H-Imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B3029779.png)


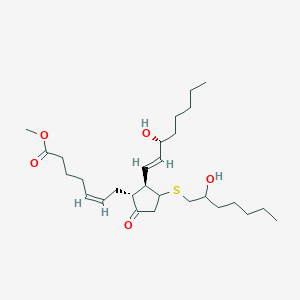
![5,6,7,8-Tetrahydro-8alpha-(3,4,5-trimethoxyphenyl)-5beta,7beta-(epoxymethano)naphtho[2,3-d]-1,3-dioxole-6beta-methanol](/img/structure/B3029784.png)
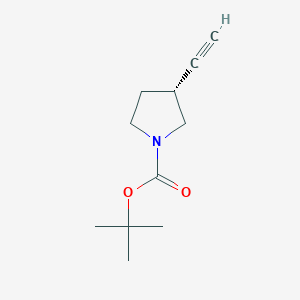
![1-[4-(4-Propylcyclohexyl)phenyl]ethanone](/img/structure/B3029788.png)
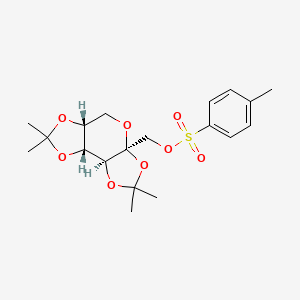
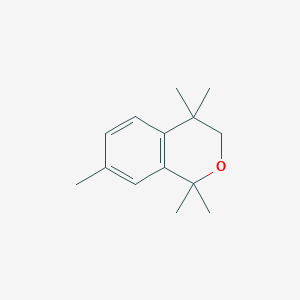
![Propanoic acid, 2-[(phenylthioxomethyl)thio]-](/img/structure/B3029791.png)
